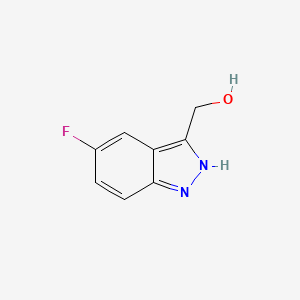

(5-Fluoro-1H-indazol-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNPPRWQIBANBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625980 | |

| Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-02-8 | |

| Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of (5-Fluoro-1H-indazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (5-Fluoro-1H-indazol-3-yl)methanol. Due to the limited availability of published, consolidated spectroscopic data for this specific molecule, this guide synthesizes expected values based on known data for analogous structures and fundamental principles of spectroscopic analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to aid researchers in their analytical workflows.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from spectral data of similar fluorinated indazole derivatives and are intended to serve as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH (indazole) | ~13.0 | br s | - |

| H-4 | ~7.8 | dd | J = 9.0, 2.5 |

| H-6 | ~7.2 | ddd | J = 9.0, 9.0, 2.5 |

| H-7 | ~7.5 | dd | J = 9.0, 4.5 |

| CH₂ | ~4.8 | s | - |

| OH | Variable | br s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~145 |

| C-3a | ~122 |

| C-4 | ~110 (d, J ≈ 25 Hz) |

| C-5 | ~158 (d, J ≈ 235 Hz) |

| C-6 | ~112 (d, J ≈ 25 Hz) |

| C-7 | ~120 (d, J ≈ 10 Hz) |

| C-7a | ~140 |

| CH₂ | ~55 |

Solvent: DMSO-d₆. 'd' denotes a doublet due to C-F coupling.

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3400-3200 | Broad, Strong |

| N-H Stretch (indazole) | 3200-3100 | Broad, Medium |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C=C Stretch (aromatic) | 1620-1450 | Medium-Strong |

| C-O Stretch (primary alcohol) | ~1050 | Strong |

| C-F Stretch | 1250-1150 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]+• | 168.05 | Molecular Ion |

| [M-H₂O]+• | 150.04 | Loss of water |

| [M-CH₂O]+• | 138.04 | Loss of formaldehyde |

| [C₇H₄FN₂]+ | 135.04 | Indazole fragment |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules like this compound and can be adapted based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify and label the significant absorption bands in the spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Set the ionization energy to 70 eV, a standard for generating reproducible fragmentation patterns.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]+•), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which provide structural information.

-

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Caption: General workflow for NMR, IR, and MS spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and structural information.

An In-depth Technical Guide to (5-Fluoro-1H-indazol-3-yl)methanol

CAS Number: 518990-02-8

This technical guide provides a comprehensive overview of (5-Fluoro-1H-indazol-3-yl)methanol, a fluorinated heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and its current and potential applications, with a focus on its role as a key building block in the creation of targeted therapeutics.

Core Properties

This compound is a solid organic compound at room temperature. The fluorine atom at the 5-position of the indazole ring imparts unique physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 518990-02-8 | [1][2][3] |

| Molecular Formula | C₈H₇FN₂O | |

| Molecular Weight | 166.15 g/mol | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | |

| InChI | 1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) | |

| InChI Key | FUNPPRWQIBANBU-UHFFFAOYSA-N | |

| SMILES | OCc1nnc2cc(F)ccc12 |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 5-fluoroindole. The initial step involves the conversion of 5-fluoroindole to 5-fluoro-1H-indazole-3-carbaldehyde via nitrosation. The subsequent step is the reduction of the aldehyde to the corresponding alcohol.

Experimental Protocol

Step 1: Synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde

This procedure is adapted from a general method for the nitrosation of indoles.

-

Materials: 5-fluoroindole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Water, Ethyl Acetate, Petroleum Ether, Magnesium Sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, dissolve 5-fluoroindole (1.0 eq) in a mixture of DMF and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (8.0 eq) in water.

-

To this mixture, add hydrochloric acid (2.7 eq) dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the mixture with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 5-fluoro-1H-indazole-3-carbaldehyde.[4][5]

-

Step 2: Synthesis of this compound

This step involves the reduction of the aldehyde synthesized in Step 1.

-

Materials: 5-fluoro-1H-indazole-3-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, Water.

-

Procedure:

-

Dissolve 5-fluoro-1H-indazole-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Synthesis Workflow

Caption: A simplified workflow for the two-step synthesis of this compound.

Applications in Drug Discovery and Research

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6] The introduction of a fluorine atom can significantly enhance the therapeutic potential of these molecules by improving metabolic stability, binding affinity, and membrane permeability.

Role as a Kinase Inhibitor Building Block

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways.[7][8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This compound serves as a valuable intermediate for the synthesis of more complex indazole-based kinase inhibitors. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity. For instance, fluorinated indazole derivatives have shown promise as inhibitors of fibroblast growth factor receptors (FGFR) and polo-like kinase 4 (PLK4).[7][9]

Potential Signaling Pathway Involvement

While the specific biological targets of this compound itself are not extensively characterized, its structural similarity to known kinase inhibitors suggests its potential to interact with ATP-binding sites of various kinases. The general mechanism of action for many indazole-based kinase inhibitors involves competitive inhibition at the ATP-binding pocket, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Caption: A diagram illustrating the potential mechanism of action for indazole derivatives as kinase inhibitors.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents, particularly in the area of oncology. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 518990-02-8|this compound|BLD Pharm [bldpharm.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile nature allows for substitutions at multiple positions, leading to a diverse array of compounds with a wide spectrum of pharmacological activities. This has made the indazole core a focal point in the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the medicinal chemistry applications of the indazole scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and drug discovery workflows.

Therapeutic Significance of Indazole-Based Drugs

Indazole-containing compounds have demonstrated significant therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.[1][2] Several indazole-based drugs have received FDA approval and are now integral components of standard-of-care treatments. Notable examples include:

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), also used for the treatment of advanced renal cell carcinoma.[3]

-

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor employed in the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1]

The success of these drugs has spurred further research into the development of novel indazole derivatives targeting a range of biological pathways.

Quantitative Bioactivity Data of Indazole Derivatives

The potency of indazole-based compounds has been extensively evaluated against various biological targets. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) and pharmacokinetic parameters, for a selection of indazole derivatives.

Table 1: In Vitro Potency of Indazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| Pazopanib | VEGFR-2 | 30 | [4] |

| Axitinib | VEGFR-2 | 0.2 | [5] |

| Indazole Derivative 13i | VEGFR-2 | 34.5 | [4] |

| Indazole Derivative 82a | Pim-1 | 0.4 | [1] |

| Indazole Derivative 82a | Pim-2 | 1.1 | [1] |

| Indazole Derivative 82a | Pim-3 | 0.4 | [1] |

| Indazole Derivative 15 | ASK1 | 12 | [6] |

| Indazole Derivative 106 | FGFR1 | 2000 | [1] |

| Indazole Derivative 106 | FGFR2 | 800 | [1] |

| Indazole Derivative 106 | FGFR3 | 4500 | [1] |

| Niraparib (MK-4827) | PARP-1 | 3.8 | |

| Niraparib (MK-4827) | PARP-2 | 2.1 | |

| Indazole Derivative 174 | GR | 3.8 | [1] |

| Indazole Derivative 119 | ERK1 | 20 | [1] |

| Indazole Derivative 119 | ERK2 | 7 | [1] |

| Entrectinib (127) | ALK | 12 | [1] |

| Indazole Derivative 121 | IDO1 | 720 | [1] |

| Indazole Derivative 122 | IDO1 | 770 | [1] |

| Indazole-3-carboxamide 12d | CRAC Channel | <1000 | [7] |

Table 2: In Vitro Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 2f | 4T1 | Breast Cancer | 0.23 | [8][9] |

| Compound 2f | A549 | Lung Cancer | 1.15 | [8] |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [10] |

| Compound 5k | Hep-G2 | Liver Cancer | 3.32 | [10] |

| Compound 4f | MCF-7 | Breast Cancer | 1.629 | [7] |

| Compound 4i | MCF-7 | Breast Cancer | 1.841 | [7] |

| Compound 4a | A549 | Lung Cancer | 3.304 | [7] |

| Compound 4i | A549 | Lung Cancer | 2.305 | [7] |

| Compound 4i | Caco2 | Colorectal Cancer | 4.990 | [7] |

Table 3: Pharmacokinetic Parameters of Axitinib and Niraparib

| Drug | Parameter | Value | Species | Reference |

| Axitinib | Bioavailability | 58% | Human | [6][11] |

| Tmax | 2.5 - 4.1 hours | Human | [6][11][12] | |

| Half-life (t1/2) | 2.5 - 6.1 hours | Human | [6][11][12] | |

| Protein Binding | >99% | Human | [6][11] | |

| Niraparib | Bioavailability | ~73% | Human | [13] |

| Tmax | ~3 hours | Human | [14] | |

| Half-life (t1/2) | ~36 hours | Human | [14] | |

| Volume of Distribution (Vd/F) | 1220 L | Human | [15] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades targeted by indazole-based drugs and the workflows involved in their discovery is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

Signaling Pathways

Experimental and Drug Discovery Workflows

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of indazole-based compounds.

Synthesis Protocols

Protocol 1: General Synthesis of Pazopanib

This protocol is a generalized representation based on described synthetic routes.

-

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

-

To a solution of 2,3-dimethyl-2H-indazol-6-amine in a suitable solvent (e.g., isopropanol), add 2,4-dichloropyrimidine and a base such as sodium bicarbonate.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and isolate the product by filtration. Purify by recrystallization or column chromatography.

-

-

Step 2: Synthesis of Pazopanib.

-

Combine N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in a suitable solvent (e.g., isopropanol).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the reaction mixture at reflux for an extended period.

-

Monitor the reaction for the formation of pazopanib.

-

After completion, cool the reaction mixture to allow for precipitation of the product.

-

Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield pazopanib.[16][17]

-

Protocol 2: General Synthesis of Axitinib

This protocol outlines a general synthetic approach to Axitinib.

-

Step 1: Synthesis of (E)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-amine.

-

A Heck coupling reaction is performed between 3-iodo-1H-indazol-6-amine (with a suitable protecting group on the indazole nitrogen, e.g., THP) and 2-vinylpyridine.

-

The reaction is typically catalyzed by a palladium catalyst (e.g., Pd(OAc)2) with a suitable phosphine ligand in the presence of a base.

-

After the reaction is complete, the protecting group is removed under acidic conditions to yield the desired intermediate.

-

-

Step 2: Synthesis of Axitinib.

-

The intermediate from Step 1 is subjected to a C-S cross-coupling reaction with 2-mercapto-N-methylbenzamide.

-

This reaction can be catalyzed by copper(I) iodide (CuI) in the presence of a ligand and a base.

-

The reaction mixture is heated in a suitable solvent until completion.

-

The final product, Axitinib, is then isolated and purified.[7][18][19][20]

-

Protocol 3: General Synthesis of Niraparib

A generalized synthetic route for Niraparib is described below.

-

Step 1: Synthesis of the 2-(4-bromophenyl)-2H-indazole-7-carboxamide core.

-

This can be achieved through a copper-catalyzed N-arylation of 2H-indazole-7-carboxamide with a suitable 4-bromophenylating agent.

-

-

Step 2: Suzuki Coupling.

-

The brominated indazole derivative from Step 1 is then coupled with a chiral piperidine boronic acid derivative via a Suzuki coupling reaction.

-

This reaction is catalyzed by a palladium catalyst in the presence of a base.

-

-

Step 3: Deprotection.

Protocol 4: General Synthesis of 3-Aminoindazoles

A common method for the synthesis of the 3-aminoindazole scaffold is outlined below.

-

Cyclocondensation Reaction.

Biological Assay Protocols

Protocol 5: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[1][27][28][29][30]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the indazole compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.

-

-

MTT Addition:

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

-

Protocol 6: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[11][13][15][31][32]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT).

-

Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.

-

-

Assay Setup:

-

In a 96-well plate, add the kinase buffer, the indazole inhibitor at various concentrations, and the VEGFR-2 enzyme.

-

Include a positive control (no inhibitor) and a blank (no enzyme).

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of ATP remaining using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Subtract the background luminescence (blank wells) from all other readings.

-

Calculate the percentage of kinase inhibition for each concentration of the indazole compound and determine the IC50 value.

-

Protocol 7: PARP Inhibition Assay

This assay determines the inhibitory activity of compounds against PARP enzymes.[26][33][34]

-

Plate Preparation:

-

Use a 96-well plate pre-coated with histones, which serve as the substrate for PARP.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing PARP assay buffer, activated DNA, and biotinylated NAD+.

-

-

Assay Procedure:

-

Add the indazole inhibitor at various concentrations to the wells.

-

Add the recombinant PARP1 enzyme to all wells except the blank.

-

Add the reaction mixture to initiate the PARP reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose chains incorporated onto the histones.

-

After another wash step, add a chemiluminescent HRP substrate.

-

-

Signal Measurement:

-

Measure the luminescence using a plate reader. The signal is proportional to the PARP activity.

-

-

Data Analysis:

-

Calculate the percentage of PARP inhibition for each concentration of the indazole compound and determine the IC50 value.

-

Conclusion

The indazole scaffold has proven to be an exceptionally fruitful starting point for the design and development of novel therapeutic agents. Its unique structural and electronic properties allow for the generation of potent and selective inhibitors of a wide range of biological targets. The continued exploration of the vast chemical space around the indazole nucleus, guided by a deep understanding of structure-activity relationships and the application of robust experimental protocols, holds immense promise for the future of drug discovery. This technical guide serves as a valuable resource for researchers in the field, providing a solid foundation of data, methodologies, and conceptual frameworks to aid in the ongoing quest for new and improved medicines.

References

- 1. Pharmacokinetic evaluation of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Niraparib Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB [orgspectroscopyint.blogspot.com]

- 9. Graphviz [graphviz.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. pfizermedical.com [pfizermedical.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. d-nb.info [d-nb.info]

- 14. Phase I Pharmacokinetic Study of Niraparib in Chinese Patients with Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. Modeling Structure-Activity Relationships - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 19. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

- 20. US20160318898A1 - Processes for the Preparation of Axitinib - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 23. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 24. Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives [ideas.repec.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. oncotarget.com [oncotarget.com]

- 28. aacrjournals.org [aacrjournals.org]

- 29. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 30. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 31. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 34. lifesciences.danaher.com [lifesciences.danaher.com]

In-Depth Technical Guide: The Structural Elucidation of (5-Fluoro-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, a complete, publicly available crystal structure determination for (5-Fluoro-1H-indazol-3-yl)methanol has not been found. This guide provides a comprehensive overview of the anticipated structural characteristics and the detailed experimental protocols that would be employed for its synthesis and crystallographic analysis, based on established methodologies for analogous compounds. To offer a practical and illustrative example, crystallographic data from a closely related, published structure will be presented and clearly identified as such.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity. The hydroxymethyl group at the 3-position provides a key site for further chemical modification. A definitive understanding of the three-dimensional structure of this molecule is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This technical guide outlines the expected molecular geometry and provides a detailed framework for its experimental determination via single-crystal X-ray diffraction.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a bicyclic indazole core, with a fluorine atom substituted at the 5-position of the benzene ring and a methanol group at the 3-position of the pyrazole ring.

Molecular Formula: C₈H₇FN₂O

Molecular Weight: 166.15 g/mol

Key Structural Features:

-

Indazole Core: A planar, aromatic bicyclic system.

-

Fluorine Substitution: Influences the electronic properties and potential for halogen bonding.

-

Methanol Group: Provides a hydrogen bond donor and acceptor, and a point for derivatization.

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols

This section details the probable methodologies for the synthesis, crystallization, and structural determination of this compound, based on established procedures for similar compounds.

Synthesis

The synthesis of this compound would likely proceed via a multi-step route starting from a commercially available fluorinated precursor. A plausible synthetic pathway is outlined below.

Caption: A plausible synthetic workflow for this compound.

Detailed Protocol:

-

Synthesis of 5-Fluoro-1H-indazole: 4-Fluoro-2-methylaniline would be diazotized using sodium nitrite in the presence of a mineral acid, followed by an intramolecular cyclization to yield 5-fluoro-1H-indazole.

-

Formylation: The 5-fluoro-1H-indazole would then undergo formylation at the 3-position, likely using a Vilsmeier-Haack reaction with phosphoryl chloride and dimethylformamide.

-

Reduction: The resulting 5-fluoro-1H-indazole-3-carbaldehyde would be reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride in an alcoholic solvent.

-

Purification: The crude product would be purified by column chromatography on silica gel.

-

Characterization: The final product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Crystallization

Single crystals suitable for X-ray diffraction would be grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

Protocol for Slow Evaporation:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane) to form a saturated or near-saturated solution.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container for the formation of single crystals over several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer for data collection.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Mounting: A single crystal of suitable size and quality would be mounted on a goniometer head.

-

Data Collection: The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Processing: The raw diffraction data would be processed to determine the unit cell parameters and to integrate the reflection intensities.

-

Structure Solution: The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The atomic positions and displacement parameters would be refined against the experimental data using full-matrix least-squares methods.

-

Validation: The final refined structure would be validated using software tools to check for geometric consistency and other quality metrics.

Data Presentation

The following tables provide a template for the presentation of crystallographic data. As no experimental data is available for the title compound, the tables are populated with data for an illustrative example, N'-(5-fluoro-1H-indazol-3-yl)acetohydrazide , to demonstrate the typical format and content. This data should not be attributed to this compound.

Crystal Data and Structure Refinement Details (Illustrative Example)

| Parameter | Value (for N'-(5-fluoro-1H-indazol-3-yl)acetohydrazide) |

| Empirical formula | C₉H₉FN₄O |

| Formula weight | 208.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(2) Å, α = 90° |

| b = 13.456(3) Å, β = 98.98(3)° | |

| c = 8.987(2) Å, γ = 90° | |

| Volume | 969.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.428 Mg/m³ |

| Absorption coefficient | 0.110 mm⁻¹ |

| F(000) | 432 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.59 to 27.50° |

| Index ranges | -10<=h<=10, -17<=k<=17, -11<=l<=11 |

| Reflections collected | 8873 |

| Independent reflections | 2221 [R(int) = 0.0345] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2221 / 0 / 137 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0457, wR2 = 0.1189 |

| R indices (all data) | R1 = 0.0632, wR2 = 0.1312 |

| Largest diff. peak and hole | 0.231 and -0.213 e.Å⁻³ |

Selected Bond Lengths (Å) and Angles (°) (Illustrative Example)

| Bond | Length (Å) | Angle | Degrees (°) |

| F(1)-C(5) | 1.362(2) | C(7A)-N(1)-N(2) | 112.5(1) |

| N(1)-N(2) | 1.365(2) | C(3)-N(2)-N(1) | 104.9(1) |

| N(2)-C(3) | 1.325(2) | N(2)-C(3)-C(3A) | 111.4(1) |

| C(3)-C(3A) | 1.453(2) | F(1)-C(5)-C(4) | 118.9(2) |

| C(5)-C(6) | 1.371(3) | C(6)-C(5)-C(4) | 122.5(2) |

| C(6)-C(7) | 1.391(2) | C(5)-C(6)-C(7) | 117.8(2) |

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides a robust framework for its synthesis and crystallographic analysis. The presented protocols are based on established and reliable methods for analogous compounds, offering a clear pathway for researchers to obtain high-quality single crystals and solve the three-dimensional structure. The determination of this crystal structure would be a valuable contribution to the field, enabling more precise molecular modeling and facilitating the design of novel indazole-based therapeutics.

(5-Fluoro-1H-indazol-3-yl)methanol derivatives and analogs

An In-Depth Technical Guide to (5-Fluoro-1H-indazol-3-yl)methanol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] Derivatives of indazole have shown a wide range of pharmacological properties, including anti-inflammatory, anti-HIV, and notably, anti-tumor activities.[1][2] A number of commercially successful anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole moiety, highlighting its importance in oncology drug discovery.[1] These compounds often function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[1][3]

This technical guide focuses specifically on derivatives and analogs of this compound. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, often improving metabolic stability, binding affinity, and membrane permeability. This strategic fluorination, combined with substitutions at the 3-position, has led to the development of highly selective and potent therapeutic agents. This document provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action for this important class of compounds, complete with detailed experimental protocols and pathway diagrams to support further research and development.

Synthesis and Chemical Strategies

The synthesis of the indazole core can be achieved through various established methods. Prominent strategies include the Fischer Indazole Synthesis, which involves the cyclization of o-hydrazino benzoic acids, and reductive cyclization methods like the Cadogan reaction.[4] More contemporary approaches utilize metal-catalyzed cross-coupling reactions to form the critical N-N or C-N bonds, offering broad substrate scope and functional group tolerance.[2]

A general workflow for the synthesis of substituted indazole derivatives often starts from readily available precursors like substituted anilines or benzonitriles, followed by cyclization to form the core, and subsequent functionalization.

Biological Activity and Therapeutic Targets

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases involved in oncogenic signaling and inflammatory pathways.

Key Protein Kinase Targets

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1] Indazole derivatives can block the ATP-binding site of VEGFR-2, inhibiting downstream signaling.

-

Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are essential for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and myeloproliferative neoplasms.

-

Receptor-Interacting Protein 2 (RIP2) Kinase: RIP2 is a crucial kinase in the NOD-like receptor signaling pathway, which is involved in innate immunity and inflammation. Potent and selective inhibitors are sought for treating chronic inflammatory conditions.[5]

-

BCR-ABL Kinase: The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Indazole derivatives have been developed as inhibitors of both wild-type and mutant forms of BCR-ABL.[5]

-

Aryl Hydrocarbon Receptor (AHR): AHR is a ligand-activated transcription factor involved in regulating immune responses. AHR agonists with an indazole core have shown promise in preclinical models of psoriasis.[6]

Quantitative Biological Data

The following table summarizes the inhibitory activities of selected this compound analogs and other relevant indazole derivatives against their primary targets.

| Compound ID/Reference | Target(s) | Activity Type | Value | Cell Line/Assay Condition |

| Compound 13i [1] | VEGFR-2 | IC50 | 34.5 nM | Enzymatic Assay |

| Compound 89 [5] | Bcr-Abl (T315I mutant) | IC50 | 0.45 µM | Enzymatic Assay |

| Compound 89 [5] | Bcr-Abl (Wild Type) | IC50 | 0.014 µM | Enzymatic Assay |

| Compound 165 [5] | RIP2 Kinase | IC50 | 5 nM | Enzymatic Assay |

| Compound 24e [6] | AHR | EC50 | 0.015 µM | AHR Activation Assay |

| Compound 6o [7] | K562 Cell Line | IC50 | 5.15 µM | MTT Proliferation Assay |

| Indazole Amide 116 [5] | ERK1 | IC50 | 9.3 ± 3.2 nM | Enzymatic Assay |

| Indazole Amide 117 [5] | ERK2 | IC50 | 25.8 ± 2.3 nM | Enzymatic Assay |

| EGFR Inhibitor 109 [5] | EGFR (T790M mutant) | IC50 | 5.3 nM | Enzymatic Assay |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many indazole derivatives is the competitive inhibition of ATP binding to the catalytic domain of protein kinases. By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.

VEGFR-2 Signaling Pathway Inhibition

The diagram below illustrates the VEGFR-2 signaling pathway and the point of intervention by this compound derivatives. Binding of VEGF to its receptor (VEGFR-2) induces receptor dimerization and autophosphorylation, initiating downstream pathways like MAPK/ERK and PI3K/AKT, which promote cell proliferation, survival, and angiogenesis.

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 3-Substituted Indazoles

This protocol is adapted from a procedure favoring N1-alkylation and is a common step in the synthesis of indazole derivatives.[4]

Materials:

-

3-Substituted 1H-indazole (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

-

Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, 1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of the 3-substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (1.1 equiv) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes. A color change or gas evolution may be observed.

-

Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N1-alkylated indazole.

Protocol 2: In Vitro Anti-Proliferative MTT Assay

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.[7]

Materials:

-

Human cancer cell line (e.g., K562, A549)[7]

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized indazole derivatives (dissolved in DMSO)

-

5-Fluorouracil (positive control)[7]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds and positive control (5-Fluorouracil) in the growth medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for an additional 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (5-Fluoro-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-1H-indazol-3-yl)methanol is a fluorinated heterocyclic compound belonging to the indazole class. The indazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, recognized for its role as a versatile pharmacophore. Fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can enhance pharmacokinetic and pharmacodynamic profiles. This document provides a technical overview of the known and predicted physicochemical properties of this compound, a proposed synthetic route, and a discussion of its potential biological relevance in the context of related indazole derivatives.

Physicochemical Properties

| Property | Value (Predicted) | Notes |

| Chemical Formula | C₈H₇FN₂O | - |

| Molecular Weight | 166.16 g/mol | - |

| logP | 1.35 | A measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | 58.1 Ų | Influences membrane permeability. |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 3 | - |

| pKa (most acidic) | 13.59 | Prediction for the N-H proton. |

| pKa (most basic) | 1.02 | Prediction for the pyrazolic nitrogen. |

| Aqueous Solubility | -0.99 log(mol/L) | Indicates moderate solubility. |

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimations for research planning.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, a plausible and efficient synthetic route involves the reduction of its corresponding aldehyde precursor, 5-Fluoro-1H-indazole-3-carbaldehyde. The synthesis of this precursor from 5-fluoro-indole has been reported.

Proposed Experimental Protocol: Reduction of 5-Fluoro-1H-indazole-3-carbaldehyde

This protocol describes a standard procedure for the reduction of a heterocyclic aldehyde to a primary alcohol using sodium borohydride.

Materials and Reagents:

-

5-Fluoro-1H-indazole-3-carbaldehyde

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-1H-indazole-3-carbaldehyde (1.0 eq) in methanol (approximately 0.1 M concentration).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes), observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water at 0 °C.

-

Workup:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Diagram

Biological Context and Potential Applications

While specific biological data for this compound is not available, the indazole core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of indazole have been extensively investigated and developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

Many indazole-containing compounds have shown potent inhibitory activity against kinases implicated in cancer and inflammatory diseases, such as:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Polo-like kinase 4 (PLK4)

-

Akt (Protein Kinase B)

-

Mitogen-activated protein kinase 1 (MAPK1)

The inhibition of these kinases can disrupt signaling pathways that control cell proliferation, survival, and angiogenesis. Therefore, this compound serves as a valuable building block for the synthesis of more complex molecules that could be screened for activity against these and other important biological targets. The presence of the fluoro group can potentially enhance binding affinity and improve metabolic stability, making it an attractive starting point for drug discovery programs.

Generalized Kinase Inhibitor Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway that is often targeted by indazole-based kinase inhibitors.

An In-depth Technical Guide to (5-Fluoro-1H-indazol-3-yl)methanol: Safety, Handling, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological significance of the heterocyclic compound (5-Fluoro-1H-indazol-3-yl)methanol. Due to the limited availability of data for this specific molecule, this guide incorporates information from structurally related compounds, including the parent scaffold 5-fluoro-1H-indazole and other indazole derivatives. All extrapolated data is clearly indicated. This document is intended to serve as a foundational resource for laboratory personnel and researchers in the fields of medicinal chemistry, drug discovery, and chemical biology.

Chemical and Physical Properties

| Property | Value (for 5-Fluoro-1H-indazole) | Notes |

| Molecular Formula | C₈H₇FN₂O | For this compound |

| Molecular Weight | 166.15 g/mol | For this compound |

| Melting Point | 119-125 °C | For 5-Fluoro-1H-indazole. The methanol derivative is likely to have a different melting point. |

| Boiling Point | Not available | - |

| Solubility | Soluble in most organic solvents. | General property for fluorinated indazoles. |

| Appearance | Likely a white to off-white solid. | Based on related compounds. |

| CAS Number | 518990-02-8 | For this compound |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The safety and handling precautions outlined below are based on the known hazards of structurally similar indazole derivatives and general guidelines for handling fluorinated heterocyclic compounds.

Hazard Classification (Predicted)

Based on the GHS classification of related compounds, this compound is anticipated to have the following hazard classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation/Corrosion | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms (Predicted):

Signal Word: Warning

Precautionary Statements

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on the reduction of the corresponding aldehyde, a common synthetic route for primary alcohols.

Reaction Scheme:

References

Commercial Availability and Technical Guide for (5-Fluoro-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, potential synthesis, and biological context of (5-Fluoro-1H-indazol-3-yl)methanol (CAS No: 518990-02-8), a fluorinated indazole derivative of interest in medicinal chemistry and drug discovery.

Commercial Availability

This compound is available from several commercial chemical suppliers. The table below summarizes the available quantitative data from a selection of these suppliers. Please note that pricing and stock levels are subject to change and should be confirmed with the respective supplier.

| Supplier | Catalog Number | Purity | Stock Status | Package Size | Price (USD) |

| BLDpharm | BD236357 | >97% | In Stock | 1 g | ~$150 |

| 5 g | ~$450 | ||||

| Parchem | 29547 | Inquire | Inquire | Inquire | Inquire |

| ChemUniverse | P94013 | Inquire | Inquire | Inquire | Inquire |

Data compiled from publicly available information on supplier websites. Prices are approximate and for reference only.

Physicochemical Properties

| Property | Value |

| CAS Number | 518990-02-8 |

| Molecular Formula | C₈H₇FN₂O |

| Molecular Weight | 166.15 g/mol |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Proposed Synthesis

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 5-Fluoro-1H-indazole-3-carbaldehyde

Materials:

-

5-Fluoro-1H-indazole-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-fluoro-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Potential Biological Activity and Role in Signaling Pathways

Disclaimer: There is currently no specific published biological data for this compound. The following information is based on the well-established role of the indazole scaffold in medicinal chemistry, particularly as a core structure in kinase inhibitors.

The indazole moiety is a prominent pharmacophore in numerous kinase inhibitors developed for cancer therapy. These inhibitors often target the ATP-binding site of kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates a generalized signaling pathway initiated by a Receptor Tyrosine Kinase (RTK) and how an indazole-based inhibitor might interrupt this cascade. This is a hypothetical scenario for illustrative purposes, as the specific target of this compound is unknown.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound is a commercially available compound with potential for use in drug discovery and medicinal chemistry. While specific biological data is lacking, its structural similarity to known kinase inhibitors suggests it may be a valuable building block for the development of novel therapeutics. The proposed synthetic route offers a viable method for its laboratory-scale preparation. Further research is warranted to elucidate its specific biological targets and mechanism of action.

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of (5-Fluoro-1H-indazol-3-yl)methanol-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (5-Fluoro-1H-indazol-3-yl)methanol and its application as a scaffold for the development of potent kinase inhibitors. Detailed protocols for chemical synthesis, biochemical kinase assays, and cell-based viability assays are provided to facilitate research and drug discovery efforts in this area.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP allows for potent and selective inhibition of various kinases. The introduction of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, making 5-fluoro-1H-indazole derivatives attractive starting points for inhibitor design. The 3-hydroxymethyl group on the indazole ring serves as a versatile synthetic handle for the introduction of various pharmacophores to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity against specific kinase targets.

This guide focuses on providing synthetic strategies for this compound and showcases its potential in developing inhibitors targeting key kinases implicated in cancer, such as AXL, VEGFR-2, and c-Met.

Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative indazole-based inhibitors against a panel of clinically relevant protein kinases. While not all are direct derivatives of this compound, they represent the potential of the 5-fluoro-1H-indazole scaffold in kinase inhibitor design.

| Inhibitor/Compound | Target Kinase | IC50 (nM) | Assay Type/Context |

| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells[1] |

| VEGFR2 | 0.2 | Cell-free / Endothelial Cells[1] | |

| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells[1] | |

| PDGFRβ | 1.6 | Endothelial Cells[1] | |

| c-Kit | 1.7 | Endothelial Cells[1] | |

| Pazopanib | VEGFR1 | 10 | Cell-free[1] |

| VEGFR2 | 30 | Cell-free[1] | |

| VEGFR3 | 47 | Cell-free[1] | |

| PDGFRβ | 84 | Cell-free[1] | |

| c-Kit | 74 - 140 | Cell-free[1] | |

| Bemcentinib (R428) | AXL | 14 | In vitro[2] |

| Compound 28a | c-Met | 1.8 | Enzymatic[3] |

| Compound 4d | c-Met | 170 | TR-FRET-based assay[4] |

| Indazole Derivative 13a | FLT3 | 1.4 | Biochemical[5] |

| AXL | 13 | Biochemical[5] | |

| Indazole Derivative 30 | VEGFR-2 | 1.24 | Biochemical[6] |

Experimental Protocols

A. Synthesis of this compound

Step 1: Synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde

This procedure is adapted from the nitrosation of indoles.[7][8][9]

-

Materials:

-

5-Fluoroindole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium nitrite (7 equivalents) in a mixture of deionized water and DMF at 0 °C.

-

Slowly add concentrated HCl (7 equivalents) to the solution while maintaining the temperature at 0 °C.

-

After 10 minutes, add a solution of 5-fluoroindole (1 equivalent) in DMF dropwise to the reaction mixture at room temperature over a period of 2 hours using a syringe pump.

-

Stir the reaction for 2 hours at room temperature, followed by heating at 50 °C for 16 hours.

-

Cool the mixture to room temperature and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water (3x) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Fluoro-1H-indazole-3-carbaldehyde.

-

Step 2: Reduction to this compound

This procedure involves the reduction of the aldehyde to a primary alcohol.

-

Materials:

-

5-Fluoro-1H-indazole-3-carbaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

-

Procedure:

-

Dissolve 5-Fluoro-1H-indazole-3-carbaldehyde in methanol at 0 °C.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

B. Biochemical Kinase Assay (AXL Kinase Activity)

This protocol is a general guideline for a 96-well plate format using a luminescent ADP-Glo™ Kinase Assay.[10][11][12][13]

-

Materials:

-

Recombinant AXL kinase

-

AXL substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant AXL enzyme, and the substrate.

-

Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10-50 µM.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

C. Cell-Based AXL Phosphorylation Assay

This assay measures the inhibition of AXL autophosphorylation in a cellular context.[14][15]

-

Materials:

-

AXL-expressing cancer cell line (e.g., MEF cells transfected with AXL)

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

GAS6 ligand (optional, for stimulation)

-

Cell lysis buffer

-

Phospho-AXL and Total AXL antibodies

-

ELISA or Western blot reagents

-

-

Procedure:

-

Plate AXL-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified duration.

-

(Optional) Stimulate the cells with GAS6 to induce AXL phosphorylation.

-

Lyse the cells to release cellular proteins.

-

Quantify the levels of phosphorylated AXL and total AXL using a sandwich ELISA or Western blot.

-

For ELISA, use a capture antibody for total AXL and a detection antibody for phospho-AXL.[16]

-

For Western blot, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phospho-AXL and total AXL.[17]

-

Normalize the phospho-AXL signal to the total AXL signal.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

-

D. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][18][19][20][21]

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds (final DMSO concentration should be ≤ 0.1%). Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C or for a few hours at room temperature with shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (50% Growth Inhibition) or IC50 values.

-

Mandatory Visualizations

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Caption: AXL signaling pathway and points of inhibition.

Caption: Experimental workflow for IC50 determination.

References

- 1. benchchem.com [benchchem.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]